(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target could be considered the palladium catalyst and the organic groups involved in the reaction.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various biologically active molecules . These molecules can then interact with various biochemical pathways, depending on their specific structures and targets.
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of 6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond . This can lead to the synthesis of various biologically active molecules , which can have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method is the reaction of 6-chloro-2-(trifluoromethyl)pyridine with a boron reagent under specific conditions. The reaction conditions often include the use of a base such as n-butyllithium or lithium diisopropylamide (LDA) to facilitate the halogen-metal exchange, followed by the addition of a boron source like trimethyl borate or boron tribromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding alcohols.
Substitution Reactions: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: Boronic esters or acids.
Reduction: Alcohols or alkanes, depending on the specific conditions.
Scientific Research Applications
(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Properties
IUPAC Name |
[6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXJTUODFYILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187634 | |
Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-76-1 | |
Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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